molecular formula C15H11F4N3 B11060479 N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

Cat. No.: B11060479
M. Wt: 309.26 g/mol
InChI Key: AFCGITZRNNYNKV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine is a fluorinated benzimidazole derivative. Compounds containing fluorine atoms are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine typically involves the reaction of 4-fluorobenzylamine with 2-(trifluoromethyl)-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the binding affinity and selectivity of the compound, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine stands out due to its unique combination of a benzimidazole core with fluorinated substituents. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H11F4N3

Molecular Weight

309.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C15H11F4N3/c16-10-6-4-9(5-7-10)8-20-11-2-1-3-12-13(11)22-14(21-12)15(17,18)19/h1-7,20H,8H2,(H,21,22)

InChI Key

AFCGITZRNNYNKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)F)N=C(N2)C(F)(F)F

Origin of Product

United States

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